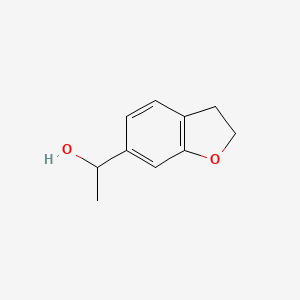
tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride typically involves the reaction of 6-chloropyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Hydrolysis: Corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (6-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Propiedades
Número CAS |
1956354-86-1 |
|---|---|
Fórmula molecular |
C10H14Cl2N2O2 |
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
tert-butyl N-(6-chloropyridin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O2.ClH/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7;/h4-6H,1-3H3,(H,13,14);1H |
Clave InChI |
FGYXYXSWLJZNIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





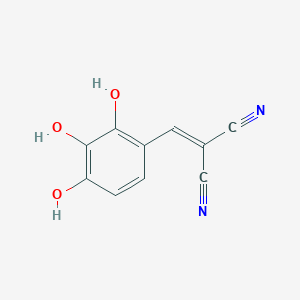
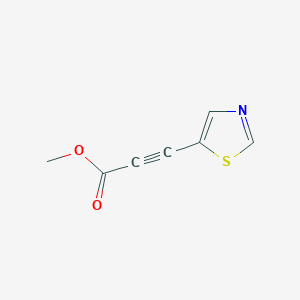
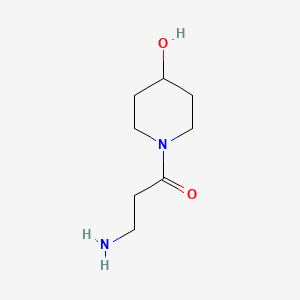
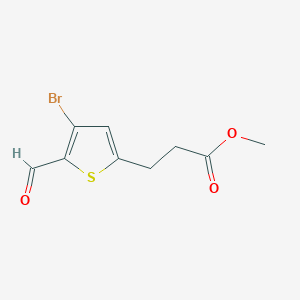

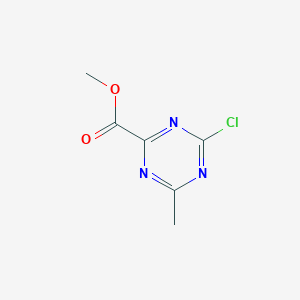

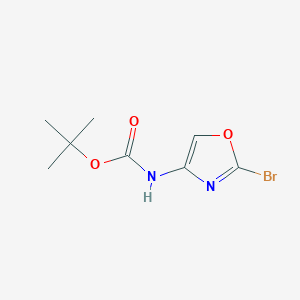
![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)
